4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride
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Overview
Description
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is known for its unique structural properties, which include a bromine atom, a trifluoromethyl group, and a phenacylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps. One common method includes the bromination of 2-(trifluoromethyl)aniline to obtain 4-Bromo-2-(trifluoromethyl)aniline. This intermediate is then subjected to further reactions to introduce the phenacylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an appropriate solvent .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The phenacylamine moiety may interact with biological pathways, leading to various biochemical effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Another brominated trifluoromethyl compound with different functional groups.
Uniqueness
This compound is unique due to its combination of bromine, trifluoromethyl, and phenacylamine groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
4-Bromo-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H7BrF3N, with a molecular weight of 287.46 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its chemical behavior and biological interactions.
Table 1: Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₇BrF₃N |
Molecular Weight | 287.46 g/mol |
Boiling Point | Not specified |
Density | 1.71 g/mL at 25 °C |
Refractive Index | 1.532 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which can affect metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of phenacylamine, including those with trifluoromethyl substitutions, displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : Research conducted at a leading university demonstrated that this compound exhibited selective cytotoxic effects on human breast cancer cell lines (MCF-7), with an IC50 value indicating effective concentration for cell death .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound interferes with the cell cycle, particularly affecting the G2/M phase transition in cancer cells, leading to apoptosis .
Potential Therapeutic Applications
Based on its biological activities, this compound holds promise in various therapeutic areas:
- Cancer Treatment : Its cytotoxic properties make it a candidate for development as an anticancer agent.
- Antimicrobial Agents : Further exploration could lead to the formulation of new antibiotics targeting resistant bacterial strains.
Properties
Molecular Formula |
C9H8BrClF3NO |
---|---|
Molecular Weight |
318.52 g/mol |
IUPAC Name |
2-amino-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7BrF3NO.ClH/c10-5-1-2-6(8(15)4-14)7(3-5)9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
CLRGYDKSCOETRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
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